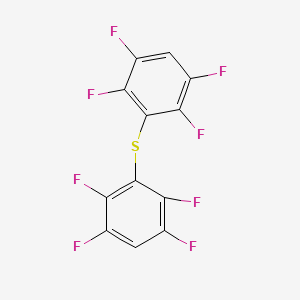

Bis(2,3,5,6-tetrafluorophenyl)sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bis(2,3,5,6-tetrafluorophenyl)sulfide” is a chemical compound with the CAS Number: 967-95-3. It has a molecular weight of 330.2 and its IUPAC name is 1,2,4,5-tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)sulfanyl]benzene .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H2F8S . The InChI code for this compound is 1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H .

Wissenschaftliche Forschungsanwendungen

Synthesis of Diaryl Sulfides

Research demonstrates the use of Bis(2,3,5,6-tetrafluorophenyl)sulfide in the synthesis of diaryl sulfides. Substituted pentafluorobenzenes react with sulfur to produce these sulfides efficiently at temperatures ranging from room temperature to 80 °C. Notably, this process shows significant substrate specificity and can be catalyzed by Rhodium complexes (Arisawa, Ichikawa, & Yamaguchi, 2012).

Formation of Sulfuranes and Sulfurane Oxides

In another application, fluorinated sulfides, including bis(2,3,5,6-tetrafluorophenyl)sulfides, undergo oxidative addition when photolyzed with trifluoromethyl hypochlorite. This reaction forms a new family of sulfuranes and sulfurane oxides, which are crucial in various chemical syntheses and transformations (Kitazume & Shreeve, 1978).

Organolanthanide Chemistry

Bis(2,3,5,6-tetrafluorophenyl)sulfides are also involved in organolanthanide chemistry. They form complexes with ytterbium, which are important in organometallic synthesis and characterization. These complexes have been studied for their unique spectroscopic and thermal properties (Deacon, Raverty, & Vince, 1977).

Catalyst Activation in Hydrodesulfurization

Bis(2,3,5,6-tetrafluorophenyl)sulfides play a role in catalysis, specifically in the hydrodesulfurization of light gas oil. They are used as novel sulfiding agents for catalysts, showing comparable or superior activity to traditional sulfiding agents. This has implications in improving the efficiency of hydrodesulfurization processes (Yamada et al., 2001).

Synthesis of Large-Membered Heterocycles

Furthermore, Bis(2,3,5,6-tetrafluorophenyl)sulfides are utilized in the synthesis of sulfur-containing large-membered heterocycles, such as crown thioethers. These compounds are significant in the field of supramolecular chemistry and have potential applications in the development of novel materials (Nakayama et al., 1999).

Safety and Hazards

The safety precautions for handling “Bis(2,3,5,6-tetrafluorophenyl)sulfide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBTAOGKIAJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)SC2=C(C(=CC(=C2F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)